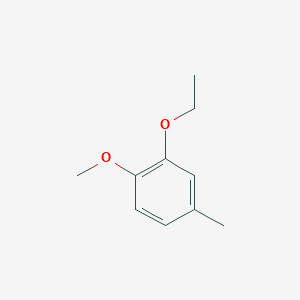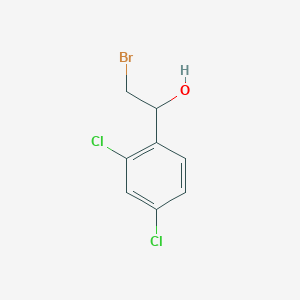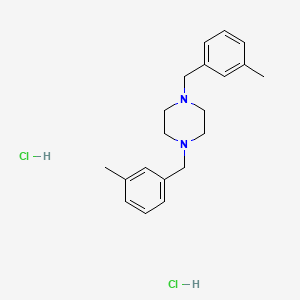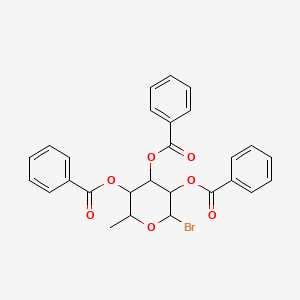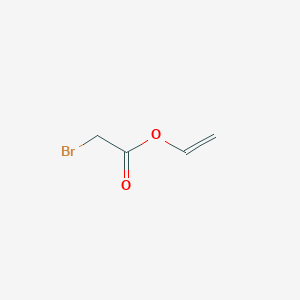
Vinyl bromoacetate
Vue d'ensemble
Description
Vinyl bromoacetate (CAS 5309-70-6) is a chemical compound with the molecular formula C4H5BrO2 and a molecular weight of 164.99 g/mol . It is also known by other names such as bromoacetic acid allyl ester, bromo-acetic acid vinyl ester, and ethenyl 2-bromoacetate . It has a boiling point of 467ºC at 760 mmHg and a density of 1.1 g/cm³ .
Molecular Structure Analysis
This compound has a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester . The InChI key of this compound is DFEHSFZILGOAJK-UHFFFAOYSA-N . The canonical SMILES representation of this compound is C=COC(=O)CBr .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.99 g/mol . It has a boiling point of 467ºC at 760 mmHg and a density of 1.1 g/cm³ . The exact mass of this compound is 163.94700 .Applications De Recherche Scientifique
1. Nickel-Catalyzed Carbodifunctionalization
Vinyl bromoacetate has been utilized in nickel-catalyzed tandem reactions with N-vinylamides and arylboronic acids, leading to the efficient production of α,α-difluoro-γ-amino acid esters. This approach showcases high functional group tolerance and broad substrate scope, offering potential applications in peptide chemistry and protein engineering (Yang et al., 2020).
2. Synthesis of Poly(vinylbetaines)
This compound has been used in the synthesis of novel poly(vinylbetaines) through polymerization processes. These polymers, particularly the one derived from bromoacetic acid, demonstrate unique solubility characteristics, being insoluble in water but soluble in dilute sodium chloride solutions. This finding is significant for understanding polymer solubility behaviors (Wielema & Engberts, 1990).
3. Degradable Vinyl Polymers in Biomedical Applications
This compound has been a focus in the development of degradable vinyl polymers, which are increasingly important in biomedical applications. These polymers offer a diversity of architectures, compositions, and functionalities, opening up new opportunities in areas like nanomedicine and environmental protection (Delplace & Nicolas, 2015).
4. Development of Functional Degradable Polymers
Vinyl bromobutanoate, a derivative of vinyl acetate monomer, has been synthesized for the creation of functional degradable polymers. These polymers, developed using radical polymerization methods, are notable for their potential in hydrophilic functional degradable copolymers, which can be tuned for specific degradability and functionality (Hedir et al., 2015).
5. Application in Organic Synthesis
This compound has been applied in the synthesis of α-arylamino vinyl bromides and their subsequent transformation into α-arylamino-α′-bromoacetones, demonstrating its utility in the preparation of brominated ketones, a class of compounds useful in various organic synthesis processes (Pace et al., 2013)
Safety and Hazards
When handling Vinyl bromoacetate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
ethenyl 2-bromoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-2-7-4(6)3-5/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHSFZILGOAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



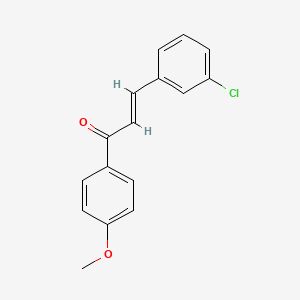
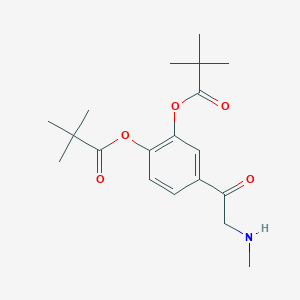
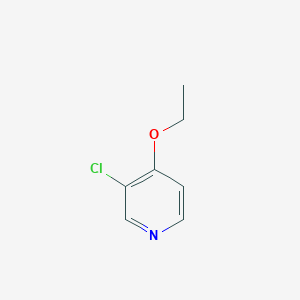
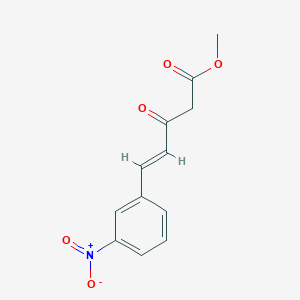
![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)
